molecular formula C19H21ClN2O2 B258695 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine

1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine

Cat. No. B258695
M. Wt: 344.8 g/mol
InChI Key: WNWGXODAJUBXED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has since been used in various scientific studies due to its unique chemical structure and properties. TFMPP has been found to have potential applications in the field of pharmacology and drug development.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine involves the activation of the serotonin system in the brain. It has been found to have a high affinity for the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine has been found to increase serotonin release and inhibit serotonin reuptake, leading to increased serotonin levels in the brain. This, in turn, leads to changes in mood, appetite, and sleep patterns.
Biochemical and Physiological Effects:
1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine has been found to have various biochemical and physiological effects. It has been found to increase serotonin levels in the brain, leading to changes in mood, appetite, and sleep patterns. 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine has also been found to have anxiolytic and antidepressant effects. It has been found to reduce anxiety and improve mood in animal models. 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine has also been found to have potential applications in the treatment of obesity and other metabolic disorders.

Advantages and Limitations for Lab Experiments

1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine has various advantages and limitations for lab experiments. One of the advantages of 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine is its high affinity for the 5-HT1B and 5-HT2C receptors, which makes it a useful tool for studying the serotonin system in the brain. 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine is also relatively easy to synthesize and has a high purity level, making it a useful research tool. However, 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine has limitations in terms of its selectivity for the 5-HT1B and 5-HT2C receptors. It has been found to have off-target effects on other receptors, which can complicate the interpretation of results.

Future Directions

There are various future directions for the research on 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine. One direction is to further study the mechanism of action of 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine and its effects on the serotonin system in the brain. Another direction is to explore the potential applications of 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine in the treatment of anxiety, depression, and other psychiatric disorders. Additionally, further research is needed to determine the selectivity of 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine for the 5-HT1B and 5-HT2C receptors and to develop more selective compounds that can be used as research tools. Overall, 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine has potential applications in the field of pharmacology and drug development, and further research is needed to fully understand its properties and potential uses.
In conclusion, 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine is a synthetic compound that has potential applications in the field of pharmacology and drug development. It has been found to have a high affinity for the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine has various biochemical and physiological effects, including anxiolytic and antidepressant effects. It has advantages and limitations for lab experiments, and there are various future directions for research on 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine. Overall, 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine is a useful research tool that can be used to study the serotonin system in the brain and has potential applications in the treatment of various psychiatric and metabolic disorders.

Synthesis Methods

The synthesis of 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine involves the reaction of 1-(3-chlorobenzyl)piperazine with phenoxyacetic acid in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. The purity of 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine can be determined using various analytical techniques, including thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine has been used in various scientific studies due to its unique chemical properties. It has been found to have potential applications in the field of pharmacology and drug development. 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine has been used as a research tool to study the serotonin system in the brain. It has been found to have a high affinity for the 5-HT1B and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. 1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine has also been found to have potential applications in the treatment of anxiety, depression, and other psychiatric disorders.

properties

Product Name

1-(3-Chlorobenzyl)-4-(phenoxyacetyl)piperazine

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-phenoxyethanone

InChI

InChI=1S/C19H21ClN2O2/c20-17-6-4-5-16(13-17)14-21-9-11-22(12-10-21)19(23)15-24-18-7-2-1-3-8-18/h1-8,13H,9-12,14-15H2

InChI Key

WNWGXODAJUBXED-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)COC3=CC=CC=C3

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)COC3=CC=CC=C3

Origin of Product

United States

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